molecular formula C16H15N3O4S B2642579 N-(2,4-dimethoxyphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851945-75-0

N-(2,4-dimethoxyphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2642579
CAS No.: 851945-75-0
M. Wt: 345.37
InChI Key: DGLHDBGRKBLSSW-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine core. Key structural elements include:

  • Thiazolo[3,2-a]pyrimidine backbone: A bicyclic system combining thiazole and pyrimidine rings, known for diverse pharmacological activities .
  • 5-Oxo group: Introduces polarity and hydrogen-bonding capability. N-(2,4-dimethoxyphenyl)carboxamide: The 2,4-dimethoxy substitution on the phenyl ring may improve lipophilicity and influence binding interactions compared to simpler aryl groups .

This compound is synthesized via condensation and cyclization reactions, likely using intermediates analogous to pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine-6-carbohydrazide derivatives (e.g., compound 3 in ), followed by functionalization with 2,4-dimethoxyphenyl isocyanate or similar reagents .

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S/c1-9-8-24-16-17-7-11(15(21)19(9)16)14(20)18-12-5-4-10(22-2)6-13(12)23-3/h4-8H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGLHDBGRKBLSSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC=C(C(=O)N12)C(=O)NC3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step reactions starting from readily available precursors One common method involves the condensation of 2,4-dimethoxyaniline with ethyl acetoacetate to form an intermediate, which then undergoes cyclization with thiourea to yield the thiazolopyrimidine core

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow chemistry techniques to enhance reaction efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can further improve the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The aromatic ring allows for electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities and applications.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including N-(2,4-dimethoxyphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide. Research indicates that compounds with thiazole moieties exhibit significant activity against various cancer cell lines:

  • Mechanism of Action : The thiazole ring contributes to the inhibition of tubulin polymerization, which is crucial for cancer cell division. This mechanism has been observed in derivatives with electron-withdrawing groups that enhance their efficacy against breast cancer cells (e.g., MCF-7 cell line) .
  • Case Studies : In a comparative study, thiazole-pyridine hybrids demonstrated superior anticancer activity compared to standard treatments like 5-fluorouracil. For instance, one derivative showed an IC50 value of 0.71 μM against breast cancer cells, indicating a promising therapeutic index .

Anticonvulsant Properties

The anticonvulsant activity of thiazole-based compounds is another area where this compound has shown potential:

  • Research Findings : Thiazole derivatives have been evaluated for their efficacy in models of epilepsy. One study reported that certain thiazole analogues provided significant protection in the maximal electroshock seizure (MES) model .
  • Structure-Activity Relationship (SAR) : The presence of specific substituents on the phenyl ring was found to enhance anticonvulsant activity. Compounds with para-substituted phenyl groups exhibited lower effective doses compared to traditional medications such as ethosuximide .

Antimicrobial Activity

The antimicrobial properties of thiazole derivatives have also been explored extensively:

  • Broad-Spectrum Efficacy : Studies have demonstrated that compounds similar to this compound exhibit activity against both Gram-positive and Gram-negative bacteria .
  • Mechanism : The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step organic reactions:

StepReaction TypeKey ReagentsOutcome
1CondensationThioamide + AldehydeFormation of thiazole ring
2CyclizationAmines + IsocyanatesFormation of pyrimidine structure
3FunctionalizationAlkylation agentsIntroduction of methoxy groups

Mechanism of Action

The mechanism by which N-(2,4-dimethoxyphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Differences and Functional Group Comparisons

Compound Name Substituents (Position) Functional Groups Key Structural Features Reference
N-(2,4-dimethoxyphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide (Target) 2,4-dimethoxyphenyl (carboxamide) Carboxamide, 3-methyl, 5-oxo Enhanced lipophilicity due to dimethoxy groups; potential for π-stacking interactions
5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide 4-methoxyphenyl (C5), phenyl (carboxamide) Carboxamide, 7-methyl, 5-oxo Reduced steric hindrance compared to 2,4-dimethoxy substitution
N-[2-(4-Methoxyphenyl)ethyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide 4-methoxyphenethyl (carboxamide) Carboxamide, ethyl linker Increased flexibility due to ethyl spacer; altered pharmacokinetics
Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 4-bromophenyl (C5), ethyl ester (C6) Ester, 7-methyl, 5-oxo Lower polarity due to ester group; bromine enhances halogen bonding
5-(4-Methoxyphenyl)-3,8-diphenyl-N-[5-(4-chlorophenyl)-4-imino...pyrimidine-6-carboxamide (Compound 13 ) 4-chlorophenyl, 4-methoxyphenyl, triazole Carboxamide, imino, triazole Extended π-system with fused triazole; potential for multi-target interactions
Physicochemical Properties
  • Melting Points :
    • Carboxamide derivatives (e.g., ) exhibit higher melting points (e.g., 427–428 K for a related compound) due to hydrogen bonding .
    • Ester derivatives (e.g., ) have lower melting points, influenced by reduced polarity .
  • Solubility :
    • The 2,4-dimethoxyphenyl group in the target compound enhances solubility in polar aprotic solvents (e.g., DMF) compared to halogenated analogues .
Crystallographic and Conformational Analysis
  • The thiazolo[3,2-a]pyrimidine core adopts a puckered conformation, as seen in X-ray studies (). Substituents like 2,4-dimethoxyphenyl may increase dihedral angles with aromatic rings (e.g., 80.94° in ), affecting crystal packing and stability .
  • Hydrogen-bonding patterns (C–H···O) in carboxamide derivatives promote 1D or 2D supramolecular architectures, critical for solid-state properties .

Biological Activity

N-(2,4-dimethoxyphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound noted for its diverse biological activities. This article explores its biological activity, focusing on its potential as an antitumor agent, antimicrobial properties, and anti-inflammatory effects.

Structural Characteristics

This compound belongs to the thiazolo[3,2-a]pyrimidine class and features:

  • Thiazolo Ring : Provides a unique framework for biological interactions.
  • Pyrimidine Moiety : Enhances pharmacological properties.
  • Carboxamide Group : Imparts solubility and bioactivity.
  • Dimethoxyphenyl Substituent : Improves interaction with biological targets.

The molecular formula is C15H13N3O4SC_{15}H_{13}N_{3}O_{4}S with a molecular weight of 331.3 g/mol.

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent . Key findings include:

  • Cell Cycle Disruption : In vitro studies on A549 lung cancer cells demonstrated that this compound significantly disrupts the cell cycle and induces apoptosis compared to control cells. This suggests a mechanism involving interference with cellular proliferation pathways .
  • Molecular Docking Studies : Docking simulations indicate that this compound exhibits favorable binding affinities to Topoisomerase II, a target involved in DNA replication and repair. This interaction may contribute to its antitumor efficacy .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties , which are crucial in combating resistant pathogens:

  • Broad-Spectrum Activity : Preliminary tests indicate effectiveness against various bacterial strains including Escherichia coli, Staphylococcus aureus, and fungal pathogens like Candida albicans. The presence of methoxy groups enhances the compound's ability to penetrate microbial membranes .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been noted in several studies:

  • Inhibition of Pro-inflammatory Cytokines : Research indicates that this compound can downregulate the production of pro-inflammatory cytokines. This effect is beneficial in conditions characterized by chronic inflammation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound. Key observations include:

Substituent Effect on Activity
Dimethoxy groupsEnhance solubility and bioactivity
Thiazolo ringCritical for interaction with biological targets
Carboxamide groupImproves pharmacokinetic properties

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